molecular formula C17H15ClN6O2 B2368533 N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953851-00-8

N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2368533
CAS RN: 953851-00-8
M. Wt: 370.8
InChI Key: HEZNDUULGIVIOD-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClN6O2 and its molecular weight is 370.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on related triazole compounds demonstrates significant antimicrobial activities. For instance, Patel and Shaikh (2011) explored the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showing good antimicrobial activity compared to standard drugs, indicating the potential for similar compounds to serve as antimicrobial agents (Patel & Shaikh, 2011).

Cholinesterase Inhibition

Riaz et al. (2020) synthesized N-aryl derivatives of triazole and evaluated them for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate to good activities. This research suggests that triazole derivatives can be explored for their potential in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Riaz et al., 2020).

Anticancer Activity

Several studies have focused on the synthesis of triazole derivatives and their evaluation as anticancer agents. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with potent inhibitory potential against cancer cell lines, indicating the potential of triazole derivatives in cancer therapy (Rahmouni et al., 2016).

Antiprotozoal and Antimicrobial Properties

Abdel-Rahman et al. (2002) synthesized new pyridothienopyrimidines and evaluated their antimicrobial activities, providing insights into the potential use of triazole-related compounds in combating microbial infections (Abdel-Rahman et al., 2002).

properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O2/c1-10(25)20-12-5-7-13(8-6-12)21-17(26)15-16(19)24(23-22-15)14-4-2-3-11(18)9-14/h2-9H,19H2,1H3,(H,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNDUULGIVIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.